ethyl (9Z,11E,15Z)-13-hydroxyoctadeca-9,11,15-trienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (9Z,11E,15Z)-13-hydroxyoctadeca-9,11,15-trienoate is a complex organic compound characterized by its unique structure, which includes multiple double bonds and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (9Z,11E,15Z)-13-hydroxyoctadeca-9,11,15-trienoate typically involves the esterification of the corresponding hydroxy fatty acid. One common method involves the use of ethyl alcohol in the presence of an acid catalyst to esterify 13-hydroxy-9,11,15-octadecatrienoic acid . The reaction is carried out under controlled conditions, often involving refluxing the mixture to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological processes. For instance, recombinant Escherichia coli cells expressing specific enzymes can be used to produce the hydroxy fatty acid precursor, which is then esterified to form the desired compound . This method allows for large-scale production with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (9Z,11E,15Z)-13-hydroxyoctadeca-9,11,15-trienoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution reactions.
Major Products
Oxidation: Formation of 13-oxo-octadeca-9,11,15-trienoate.
Reduction: Formation of ethyl octadecanoate.
Substitution: Formation of ethyl (9Z,11E,15Z)-13-chlorooctadeca-9,11,15-trienoate.
Scientific Research Applications
Ethyl (9Z,11E,15Z)-13-hydroxyoctadeca-9,11,15-trienoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling pathways and its potential as a bioactive lipid.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of biodegradable polymers and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism by which ethyl (9Z,11E,15Z)-13-hydroxyoctadeca-9,11,15-trienoate exerts its effects involves its interaction with cellular membranes and signaling pathways. The hydroxyl group and double bonds allow it to integrate into lipid bilayers, affecting membrane fluidity and function. It can also modulate the activity of enzymes involved in lipid metabolism and signaling, such as cyclooxygenases and lipoxygenases .
Comparison with Similar Compounds
Similar Compounds
(9Z,11E,13Z)-octadecatrienoic acid: A conjugated linolenic acid with similar double bond configurations.
(9Z,11E,13E)-octadeca-9,11,13-trienoic acid: Another conjugated linolenic acid with fully conjugated double bonds.
(9Z,11E)-linoleic acid: A related fatty acid with two conjugated double bonds.
Uniqueness
Ethyl (9Z,11E,15Z)-13-hydroxyoctadeca-9,11,15-trienoate is unique due to its specific hydroxylation and esterification, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various fields of research.
Properties
Molecular Formula |
C20H34O3 |
---|---|
Molecular Weight |
322.5 g/mol |
IUPAC Name |
ethyl (9Z,11E,15Z)-13-hydroxyoctadeca-9,11,15-trienoate |
InChI |
InChI=1S/C20H34O3/c1-3-5-13-16-19(21)17-14-11-9-7-6-8-10-12-15-18-20(22)23-4-2/h5,9,11,13-14,17,19,21H,3-4,6-8,10,12,15-16,18H2,1-2H3/b11-9-,13-5-,17-14+ |
InChI Key |
KTCYKTYHVKFBJI-ZDKYARGRSA-N |
Isomeric SMILES |
CC/C=C\CC(/C=C/C=C\CCCCCCCC(=O)OCC)O |
Canonical SMILES |
CCC=CCC(C=CC=CCCCCCCCC(=O)OCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.